molecular formula C27H40O3 B1246230 Taondiol CAS No. 34274-99-2

Taondiol

Cat. No. B1246230
CAS RN: 34274-99-2
M. Wt: 412.6 g/mol
InChI Key: LRMHPGVONLYGQD-JQGWRLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taondiol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Total Synthesis : The first enantioselective total synthesis of (+)-taondiol, a pentacyclic marine meroterpenoid, was achieved, confirming its structure and establishing its absolute configuration. This synthesis involved the construction of a highly functionalized tricyclic diterpenoid moiety and was significant for the field of organic chemistry (Dethe, Mahapatra, & Sau, 2018).

Biological and Pharmacological Studies

  • Radical-Scavenging Activity : Research on marine algae from the Aegean Sea, including Taonia atomaria, revealed that taondiol and other isolated metabolites demonstrated significant radical-scavenging activity (RSA). This suggests potential applications of taondiol in antioxidant therapies (Nahas, Abatis, Anagnostopoulou, Kefalas, Vagias, & Roussis, 2007).

Chemical Diversity and Marine Sources

  • Isolation from Seaweed : A study on the Chilean seaweed Stypopodium flabelliforme reported the isolation of taondiol, among other known meroterpenoids. This work contributes to understanding the chemical diversity and biogenesis of marine meroterpenoids, highlighting the role of natural marine sources in the discovery of novel compounds (Areche, Benites, Cornejo, Ruiz, García-Beltrán, Simirgiotis, & Sepúlveda, 2015).

properties

CAS RN

34274-99-2

Product Name

Taondiol

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol

InChI

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1

InChI Key

LRMHPGVONLYGQD-JQGWRLNDSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O

SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

synonyms

2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol
taondiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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